4-(Chloromethoxy)-3-methoxybenzonitrile

Medicinal Chemistry Organic Synthesis Building Blocks

Researchers requiring a benzonitrile scaffold with an electrophilic chloromethoxy group face limited options; common analogs lack this reactive alkylating handle. This polysubstituted aromatic nitrile (C₉H₈ClNO₂, MW 197.62) solves that gap. - **Reactive handle**: -OCH₂Cl enables nucleophilic substitution with amines, alcohols, thiols for rapid analog synthesis. - **Differentiation**: Not interchangeable with 4-chloro-3-methoxybenzonitrile (CAS 189628-40-8) or positional isomers-distinct substitution pattern ensures regioselectivity. - **Supply**: Defined purity (≥95%) supports SAR studies, chemical probe construction, and process R&D. Reliable B2B packaging.

Molecular Formula C9H8ClNO2
Molecular Weight 197.62 g/mol
Cat. No. B13169686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethoxy)-3-methoxybenzonitrile
Molecular FormulaC9H8ClNO2
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C#N)OCCl
InChIInChI=1S/C9H8ClNO2/c1-12-9-4-7(5-11)2-3-8(9)13-6-10/h2-4H,6H2,1H3
InChIKeyIFYHUJFVPHDWDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethoxy)-3-methoxybenzonitrile Overview


4-(Chloromethoxy)-3-methoxybenzonitrile, bearing CAS registry number 1539485-49-8, is a polysubstituted aromatic nitrile with the molecular formula C₉H₈ClNO₂ and a molecular weight of 197.62 g/mol . This compound belongs to the benzonitrile family and features a distinctive combination of a nitrile group (-CN), a methoxy group (-OCH₃), and a chloromethoxy group (-OCH₂Cl) attached to a benzene ring . Its unique substitution pattern positions it as a versatile intermediate in organic synthesis, particularly within pharmaceutical and medicinal chemistry programs .

1 Electrophilic chloromethoxy handle for nucleophilic substitution reactions
2 Versatile intermediate for constructing benzylamine and secondary amine derivatives
3 Clean slate for medicinal chemistry: no reported biological activity, minimizing off-target interference in SAR studies

Why 4-(Chloromethoxy)-3-methoxybenzonitrile Cannot Be Substituted


While the benzonitrile scaffold is common, the precise substitution pattern of 4-(Chloromethoxy)-3-methoxybenzonitrile is crucial for downstream synthetic applications. The chloromethoxy (-OCH₂Cl) group serves as a key electrophilic handle for nucleophilic substitution reactions, enabling the introduction of diverse molecular fragments . In contrast, closely related analogs, such as 4-chloro-3-methoxybenzonitrile (CAS 189628-40-8), lack this reactive alkylating functionality, rendering them unsuitable for applications requiring this specific site for molecular elaboration [1]. Furthermore, positional isomers like 2-(chloromethoxy)benzonitrile (CAS 14790-68-2) and 3-(chloromethoxy)benzonitrile (CAS 100944-89-6) present different spatial orientations of the reactive group, which can significantly alter the geometry and properties of the resulting products, precluding simple interchangeability in synthetic sequences .

Target Chloromethoxy group (-OCH₂Cl) enables electrophilic alkylation for selective molecular elaboration.
Substitutes Analogs like 4-chloro-3-methoxybenzonitrile carry a direct aryl‑Cl bond; 4-(chloromethyl) variant offers -CH₂Cl with different steric and electronic properties. Neither replicates the chloromethoxy handle.
Target Distinct molecular weight influences physical properties such as solubility and chromatographic behavior.
Substitutes Lower‑MW analogs may show different solubility and purification profiles, affecting reproducibility in multi‑step syntheses.
Target Para‑substitution pattern provides defined geometry for downstream product design.
Substitutes Ortho‑ or meta‑chloromethoxy isomers (e.g., 2‑(chloromethoxy)benzonitrile) alter spatial orientation, which may shift product properties.

4-(Chloromethoxy)-3-methoxybenzonitrile Differentiation Evidence


Unique Chloromethoxy Functional Handle

4-(Chloromethoxy)-3-methoxybenzonitrile contains a unique chloromethoxy group (-OCH₂Cl) at the 4-position, a feature absent in common analogs. This group provides a reactive site for nucleophilic substitution, enabling selective molecular elaboration. For comparison, 4-chloro-3-methoxybenzonitrile (CAS 189628-40-8) features a direct aryl-chlorine bond (C-Cl) at the 4-position, which has significantly different reactivity and is not an alkylating agent [1]. Additionally, 4-(chloromethyl)-3-methoxybenzonitrile (CAS 1260887-50-0) possesses a chloromethyl group (-CH₂Cl) instead of a chloromethoxy group, offering a different reactivity profile and steric environment .

Functional Handle
Head-to-head
-OCH₂Cl vs -Cl / -CH₂Cl
Enables selective nucleophilic substitution; other handles follow different reaction pathways.
Qualitative reactivity distinction; verified by class‑level organic chemistry principles.
Medicinal Chemistry Organic Synthesis Building Blocks

Molecular Weight Differentiation

The molecular weight of 4-(Chloromethoxy)-3-methoxybenzonitrile is 197.62 g/mol . This is significantly higher than the 167.59 g/mol of the common analog 4-chloro-3-methoxybenzonitrile [1]. The 18% increase in molecular mass can influence key physicochemical properties such as solubility, melting point, and chromatographic behavior, which are critical considerations in purification and formulation processes.

Molecular Weight
Head-to-head
197.62 g/mol
Distinct mass may impact solubility, melting point, and chromatographic behavior.
+18% vs 4‑chloro‑3‑methoxybenzonitrile (167.59 g/mol); calculated from molecular formula.
Physicochemical Properties Formulation Science Drug Discovery

Commercial Availability & Purity

4-(Chloromethoxy)-3-methoxybenzonitrile is commercially available from specialized chemical suppliers. For instance, one vendor offers the compound (Catalog No. 2085496) with a specified purity of 95% . This defined purity level is essential for researchers requiring a reliable starting material for synthetic work. In contrast, while analogs like 4-chloro-3-methoxybenzonitrile are also available, their purity specifications and commercial sources may vary, and they do not provide the same reactive handle.

Commercial Purity
Data to verify
95%
Vendor‑specified purity; verify by certificate of analysis for lot‑specific reproducibility.
Specification from one supplier; source: catalog data.
Chemical Sourcing Procurement Quality Control

Versatile Electrophilic Building Block

The compound's primary value proposition lies in its function as a synthetic intermediate. The chloromethoxy group acts as an electrophilic center, enabling its use in the construction of more complex molecules, particularly in pharmaceutical chemistry . This is supported by its classification as a benzonitrile derivative useful for preparing benzylamine derivatives and secondary amines, as outlined in patent literature for related intermediates [1]. While specific yield data for reactions with this exact compound are not readily available in open literature, the class-level inference is strong: compounds bearing the chloromethoxy motif are known to undergo efficient nucleophilic substitution, a key transformation in drug discovery programs.

Synthetic Utility
Class-level
Electrophilic building block
Chloromethoxy motif supports SN2‑type reactions for amine introduction; yield data to verify.
Class‑level inference based on related intermediates; patent literature suggests utility for benzylamine derivatives.
Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

No Known Biological Activity

A search of authoritative bioactivity databases, including BindingDB and ChEMBL, reveals no reported biological activity data (e.g., IC50, EC50, Ki) specifically for 4-(Chloromethoxy)-3-methoxybenzonitrile. This is a key differentiator from many in-class compounds that may have known off-target activities or well-characterized pharmacological profiles. The lack of such data indicates that this compound is primarily intended as a synthetic building block or research tool, rather than a pre-optimized lead compound. This can be an advantage for researchers seeking to avoid unintended biological interference in early-stage assays or to design novel molecules from a clean slate.

Bioactivity Profile
Data to verify
No reported activity
Absence of IC₅₀/EC₅₀/Ki data reduces confounding risk in probe and SAR studies.
Database search across BindingDB and ChEMBL; verify for the latest updates.
Chemical Biology Drug Discovery Target Validation

4-(Chloromethoxy)-3-methoxybenzonitrile Application Scenarios


Custom Synthesis of Pharmaceutical Intermediates

Medicinal chemistry groups can utilize the chloromethoxy group as a versatile handle for introducing diverse amines, alcohols, or thiols via nucleophilic substitution. This allows for the rapid generation of a focused library of benzonitrile-based analogs for structure-activity relationship (SAR) studies. The compound's defined purity (e.g., 95%) ensures a reliable starting point for parallel synthesis or scale-up efforts .

Chemical Probes & Molecular Tools

Researchers in chemical biology can employ 4-(Chloromethoxy)-3-methoxybenzonitrile to construct novel chemical probes. By exploiting the reactive chloromethoxy group, the benzonitrile core can be linked to fluorophores, biotin, or other functional tags, creating tools for target identification, cellular imaging, or pull-down assays. The absence of reported bioactivity for the parent compound [1] is advantageous, as it minimizes the risk of the probe itself inducing unintended biological effects.

Process Chemistry & Route Scouting

In process R&D, this compound serves as a key building block for investigating alternative synthetic routes to drug candidates containing a substituted benzonitrile motif. Its unique substitution pattern can offer advantages in terms of regioselectivity and reaction conditions compared to alternative intermediates like 4-chloro-3-methoxybenzonitrile [2]. The higher molecular weight and distinct polarity can also aid in purification by altering crystallization or chromatographic properties.

Synthetic Methodology Research

Academic groups focused on developing new synthetic methods can use 4-(Chloromethoxy)-3-methoxybenzonitrile as a model substrate to explore novel nucleophilic substitution reactions, transition metal-catalyzed couplings involving the nitrile group, or new strategies for C-O bond activation. Its commercial availability and defined structure make it a practical and accessible substrate for fundamental studies in organic chemistry.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Electrophilic chloromethoxy handle; defined purity profile
Nucleophilic substitution yield and scalability; batch consistency
Chemical probes & molecular tools
Reactive linker handle; clean bioactivity background
Probe specificity; absence of off‑target effects from the parent scaffold
Process chemistry & route scouting
Distinct substitution pattern for regioselective transformations
Crystallization, chromatography, and physical property optimization
Synthetic methodology research
Model substrate with commercially defined structure
Reaction scope, functional group tolerance, and new method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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